molecular formula C16H17N3O2 B12487641 4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine

4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine

Cat. No.: B12487641
M. Wt: 283.32 g/mol
InChI Key: NFGNSXKUHXBPSP-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine is an organic compound characterized by the presence of a diazenyl group (-N=N-) linking a phenoxyphenyl moiety to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine typically involves the diazotization of aniline derivatives followed by coupling with morpholine. A common synthetic route includes:

    Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with morpholine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl linkage, converting it into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Phenoxyphenyl oxides and morpholine oxides.

    Reduction: Phenoxyphenylamines and morpholine derivatives.

    Substitution: Halogenated phenoxyphenyl derivatives and substituted morpholine compounds.

Scientific Research Applications

4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine involves its interaction with specific molecular targets. For instance, it has been identified as an activator of adenosine kinase in Trypanosoma brucei rhodesiense . This interaction leads to hyperactivation of the enzyme, disrupting the parasite’s purine salvage pathway and ultimately causing its death.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-Phenyldiazenyl]phenyl methacrylate
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine
  • (E)-4-(2-(4-(diethylamino)phenyl)diazen-1-ium-1-yl)benzenesulfonate

Uniqueness

4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine is unique due to its specific structural features, such as the phenoxyphenyl moiety and the morpholine ring, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme activator, particularly in the context of antitrypanosomal activity, sets it apart from other similar compounds .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

morpholin-4-yl-(4-phenoxyphenyl)diazene

InChI

InChI=1S/C16H17N3O2/c1-2-4-15(5-3-1)21-16-8-6-14(7-9-16)17-18-19-10-12-20-13-11-19/h1-9H,10-13H2

InChI Key

NFGNSXKUHXBPSP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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